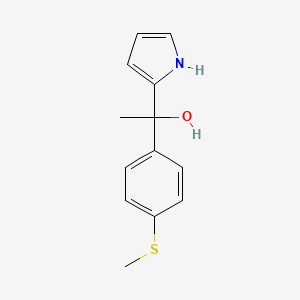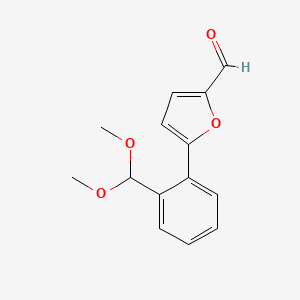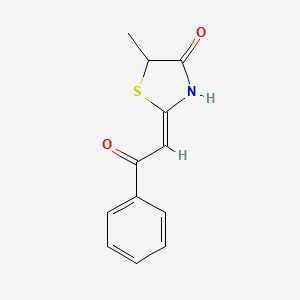
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-phenacylidene-1,3-thiazolidin-4-one with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Applications De Recherche Scientifique
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit key enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-phenacylidene-1,3-thiazolidin-4-one: Lacks the methyl group at the 5-position.
(2E)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Geometric isomer with different spatial arrangement.
5-methyl-2-phenacylidene-1,3-thiazolidin-4-one: Without the (2Z) configuration.
Uniqueness
The presence of the (2Z) configuration and the methyl group at the 5-position in (2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one contributes to its unique chemical and biological properties. These structural features may enhance its reactivity and specificity towards certain biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H11NO2S |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
(2Z)-5-methyl-2-phenacylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-12(15)13-11(16-8)7-10(14)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)/b11-7- |
Clé InChI |
GVMZUACWXQYFQP-XFFZJAGNSA-N |
SMILES isomérique |
CC1C(=O)N/C(=C/C(=O)C2=CC=CC=C2)/S1 |
SMILES canonique |
CC1C(=O)NC(=CC(=O)C2=CC=CC=C2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


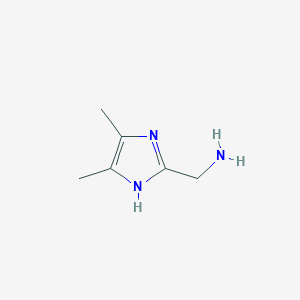
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
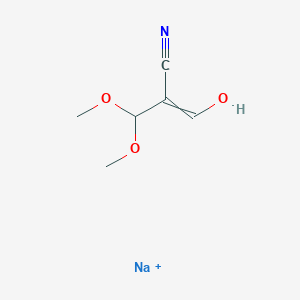
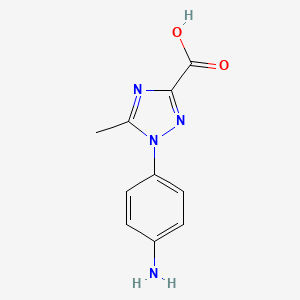
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
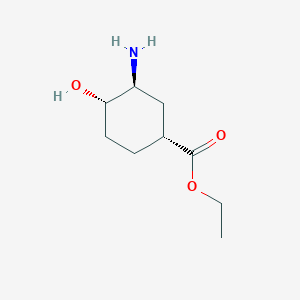

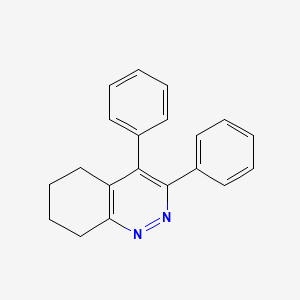
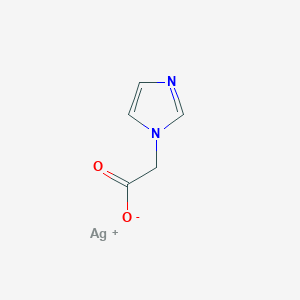
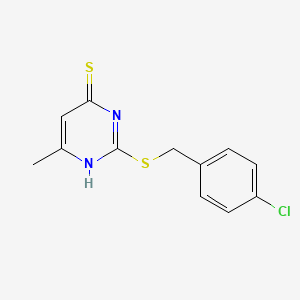
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)

